{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine
Description
{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is a bicyclic tertiary amine characterized by an 8-azabicyclo[3.2.1]octane scaffold with a propyl substituent at the 8-position and a methanamine group at the 3-position. This structure places it within a broader class of tropane analogs, which are known for their pharmacological relevance in modulating neurotransmitter systems, including dopamine, serotonin, and vasopressin receptors . The propyl side chain may influence lipophilicity, bioavailability, and receptor-binding kinetics, distinguishing it from related compounds with smaller (e.g., methyl) or bulkier (e.g., cyclopropyl) substituents .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
(8-propyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine |
InChI |
InChI=1S/C11H22N2/c1-2-5-13-10-3-4-11(13)7-9(6-10)8-12/h9-11H,2-8,12H2,1H3 |
InChI Key |
JQSMTPXJVJJSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCC1CC(C2)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine generally involves multi-step organic synthesis, starting from suitably substituted bicyclic ketone or nitrile precursors, followed by reduction and functional group transformations under controlled conditions. The key synthetic challenges include the selective introduction of the propyl group at the nitrogen atom and the installation of the methanamine substituent at the 3-position, while maintaining the bicyclic core integrity.
Detailed Synthetic Routes
Preparation via Reduction of 3-Cyano-8-substituted-8-azabicyclo[3.2.1]octanes
A notable patented method (WO1999029690A1) describes the preparation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes as intermediates, which can be subsequently reduced to the corresponding amines, including compounds structurally related to {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine.
Step 1: Synthesis of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane
The process involves nucleophilic substitution or cyanide addition to 8-substituted azabicyclo ketones under acidic conditions, typically using sodium cyanide and hydrochloric acid in an organic solvent such as butyl acetate. The reaction is carried out at low temperatures (0°C) and stirred for extended periods (up to 29 hours) to ensure full conversion.
Step 2: Reduction of the nitrile to the primary amine
The nitrile group is reduced to the corresponding primary amine using several possible methods:
Metal-mediated reduction : Using magnesium in methanol at 0°C to ambient temperature, which forms magnesium methoxide and facilitates reduction.
Borohydride reduction : Employing alkali metal borohydrides such as lithium borohydride or sodium borohydride in methanol, optionally in the presence of pyridine as a base.
Catalytic hydrogenation : Using palladium catalysts under hydrogen pressure to effect reduction of the nitrile to the amine.
-
After reduction, the reaction mixture is quenched with aqueous phosphate buffer or sodium carbonate solution to neutralize, followed by extraction with organic solvents such as ethyl acetate or dichloromethane. The organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the amine product.
This method yields the amine as a mixture of stereoisomers (exo/endo), with reported yields around 70-75% for similar compounds.
Table 1: Summary of Reduction Conditions for 3-Cyano-8-substituted-8-azabicyclo[3.2.1]octanes
| Reduction Method | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Metal-mediated reduction | Magnesium in methanol | 0°C to ambient | ~72 | Formation of magnesium methoxide; mild conditions |
| Borohydride reduction | Lithium or sodium borohydride in methanol, with pyridine | 0°C to ambient | 65-75 | Requires base; selective reduction |
| Catalytic hydrogenation | Pd catalyst under H2 pressure | Ambient to 80°C | 70-80 | Clean reduction; scalable |
Alkylation of 8-Azabicyclo[3.2.1]octan-3-ylmethanamine
Another approach to obtain the target compound involves direct N-alkylation of the bicyclic amine scaffold:
Starting from 8-azabicyclo[3.2.1]octan-3-ylmethanamine (amine at 3-position), the nitrogen at the 8-position is alkylated with propyl halides (e.g., 1-bromopropane) under basic conditions.
Typical conditions include the use of potassium carbonate or sodium hydride as base in polar aprotic solvents such as dimethylformamide (DMF) or dimethoxyethane (DME).
Reaction temperatures range from ambient to 60°C, with reaction times of several hours to overnight.
The reaction mixture is then quenched, extracted, and purified by chromatography or crystallization.
This method allows selective introduction of the propyl group at the nitrogen, yielding the desired {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine.
Alternative Synthetic Considerations
Stereochemical control : The bicyclic scaffold can exist in exo and endo isomeric forms; synthetic routes often yield mixtures. Separation or stereoselective synthesis may be required depending on application.
Use of protecting groups : To avoid side reactions, protecting groups on the amine or amine precursors may be employed during multi-step synthesis.
Catalyst optimization : Catalytic hydrogenation conditions (catalyst type, pressure, temperature) can be optimized to improve yield and selectivity.
Research Findings and Analytical Data
Spectroscopic and Analytical Characterization
Mass Spectrometry : Typical mass spectra of related azabicyclo compounds show molecular ion peaks consistent with molecular weights around 182 g/mol for {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine.
NMR Spectroscopy : Proton and carbon NMR confirm the bicyclic structure and substitution pattern, with characteristic signals for the propyl chain and methanamine group.
Chromatography : Purification is commonly achieved by column chromatography using silica gel, with eluents such as ethyl acetate/hexanes mixtures.
Yield and Purity
Reported yields for the final amine product typically range from 65% to 80%, depending on the synthetic route and scale.
Purity is generally above 95% after purification, suitable for research and further biological evaluation.
Summary Table of Preparation Methods
| Step | Key Reagents/Conditions | Temperature/Time | Yield (%) | Notes |
|---|---|---|---|---|
| Cyanide addition | Sodium cyanide, HCl, butyl acetate | 0°C, 24-30 h | 70-75 | Formation of 3-cyano intermediate |
| Nitrile reduction | Mg/MeOH or LiBH4/MeOH + pyridine or Pd/H2 | 0-80°C, 1-24 h | 65-80 | Reduction to primary amine |
| N-Alkylation | 1-Bromopropane, K2CO3, DMF | RT to 60°C, 12-24 h | 70-85 | Propyl group introduction |
| Purification | Extraction, drying, chromatography | Ambient | — | Essential for high purity |
Chemical Reactions Analysis
{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Observations :
The cyclopropyl analog introduces steric rigidity, which may reduce conformational flexibility and alter receptor-binding kinetics .
Pharmacological Activity: The 4-chlorophenyl propanamide derivative () demonstrates potent vasopressin V1A receptor antagonism (Ki <10 nM), highlighting the importance of the 3-substituent in modulating receptor affinity . Methanamine derivatives (e.g., methyl and cyclopropyl analogs) are less studied for specific receptor interactions but are hypothesized to interact with monoamine transporters based on tropane scaffold precedents .
Physicochemical Properties :
- Collision Cross-Section (CCS) : The cyclopropyl analog exhibits a predicted CCS of 139.9 Ų for [M+H]⁺, suggesting a compact conformation compared to bulkier derivatives .
- Salt Forms : The dihydrochloride salt of the methyl analog improves aqueous solubility, a critical factor for in vivo applications .
Discussion of Research Findings
- However, explicit data on this compound’s receptor affinity are lacking in the provided evidence.
- Comparative Limitations : Unlike the well-characterized 4-chlorophenyl propanamide derivative (), {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine lacks published receptor-binding or in vivo efficacy studies, highlighting a gap in current research.
Biological Activity
{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is a derivative of the 8-azabicyclo[3.2.1]octane class, which has garnered attention due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine, act primarily as monoamine reuptake inhibitors . They have shown efficacy in inhibiting the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro, which is critical for their potential use in treating mood disorders and other neuropsychiatric conditions .
Receptor Interactions
Recent studies have highlighted the compound's interactions with various receptors:
- Vasopressin V(1A) Receptor : Certain analogs have been identified as high-affinity antagonists for this receptor, suggesting potential therapeutic roles in conditions influenced by vasopressin signaling .
- Mu Opioid Receptors : Some derivatives exhibit antagonistic properties at mu opioid receptors, indicating a possible application in pain management or addiction treatment .
In Vitro Studies
In vitro assays have demonstrated that {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine effectively inhibits the reuptake of neurotransmitters in human cell lines engineered to express specific transporters for serotonin, norepinephrine, and dopamine .
Case Study: Antidepressant Effects
A notable study explored the antidepressant-like effects of this compound in animal models. Mice treated with {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine exhibited significant reductions in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin and norepinephrine in the brain .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine?
Methodological Answer:
The synthesis typically involves Stille cross-coupling or Suzuki coupling to introduce aryl/heteroaryl groups at the 3-position of the bicyclic scaffold. For the 8-propyl substitution, alkylation of the azabicyclo intermediate with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) is employed. A specific example includes reacting 3-(2-diphenylmethoxyethylidenyl)-8-azabicyclo[3.2.1]octane with propylating agents, yielding the target compound in ~42% yield after purification via flash chromatography . Key steps involve optimizing reaction time (e.g., 6–24 hours) and temperature (80–100°C) to minimize byproducts.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Characteristic signals include δ 7.35–7.22 (m, aromatic protons from diphenylmethoxy groups), δ 5.54 (s, ethylidenyl protons), and δ 3.38 (bs, azabicyclo N-CH₂) in CDCl₃ .
- Mass Spectrometry (MS) : Exact mass (e.g., 226.1066 g/mol for related derivatives) confirms molecular formula .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (0.1% TFA) .
Advanced: How does the 8-propyl substituent influence binding affinity to monoamine transporters (DAT/SERT/NET)?
Methodological Answer:
The 8-propyl group enhances lipophilicity , improving membrane permeability and modulating selectivity. SAR studies on 8-substituted analogs show:
- DAT affinity : Propyl derivatives exhibit moderate DAT inhibition (Ki ~50–100 nM), with stereoselectivity observed in rigid bicyclic systems .
- SERT/NET selectivity : Bulkier 8-alkyl groups (e.g., propyl vs. methyl) reduce SERT binding by ~30% due to steric clashes in the SERT binding pocket .
Experimental Design : Radioligand displacement assays (³H-WIN35428 for DAT, ³H-citalopram for SERT) in transfected HEK293 cells, with data normalized to reference inhibitors (e.g., cocaine).
Advanced: How can researchers resolve contradictions in reported sigma receptor binding data?
Methodological Answer:
Discrepancies arise from:
- Receptor subtype selectivity : Use sigma-1 (e.g., ³H-(+)-pentazocine) vs. sigma-2 (³H-DTG with sigma-1 masking) assays. The 8-propyl derivative shows higher sigma-2 affinity (Ki ~20 nM) but poor sigma-1 selectivity (ratio >50:1) .
- Cell line variability : Validate using native tissues (e.g., guinea pig brain membranes) to avoid overexpression artifacts .
Statistical Approach : Meta-analysis of Ki values across studies, applying Cohen’s d to assess effect sizes.
Advanced: What computational strategies predict the compound’s selectivity for dopamine vs. serotonin transporters?
Methodological Answer:
- Molecular docking : Use DAT (PDB: 4XP4) and SERT (PDB: 5I6X) crystal structures. The propyl group’s orientation in DAT’s hydrophobic pocket (Leu85, Val152) favors binding, while SERT’s tighter pocket (Tyr176, Ile172) disfavors it .
- MD Simulations : 100-ns trajectories in lipid bilayers to assess stability of transporter-ligand complexes. RMSD analysis shows DAT complexes stabilize within 20 ns, unlike SERT .
Basic: How is stereochemical purity ensured during synthesis?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve enantiomers.
- Diastereomeric salt formation : React with L-tartaric acid in ethanol, yielding crystals with >99% diastereomeric excess .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
Advanced: What in vitro assays best correlate with in vivo efficacy for neuropsychiatric applications?
Methodological Answer:
- Electrophysiology : Measure slow EPSP modulation in myenteric neurons (IC₅₀ ~100 nM) to predict CNS activity .
- Microdialysis in rodents : Compare extracellular dopamine levels in striatum post-administration (1–5 mg/kg i.p.) with HPLC-ECD detection .
Limitations : Blood-brain barrier penetration varies with logP; use PAMPA-BBB assays to prioritize candidates .
Advanced: How can metabolic stability be optimized for PET imaging probes?
Methodological Answer:
- Isotope labeling : Incorporate ¹¹C at the propyl group via [¹¹C]CH₃I alkylation for PET imaging .
- Metabolite identification : Incubate with liver microsomes (human/rat), analyze via LC-QTOF-MS. Major metabolites result from N-dealkylation; blocking with fluorinated analogs (e.g., 8-CF₃) improves stability .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- GHS Hazards : Skin irritation (Category 2), eye damage (Category 2A). Use nitrile gloves, safety goggles, and fume hoods .
- Storage : -20°C under argon, shielded from light to prevent degradation .
Advanced: What emerging applications exist beyond monoamine transporter modulation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
